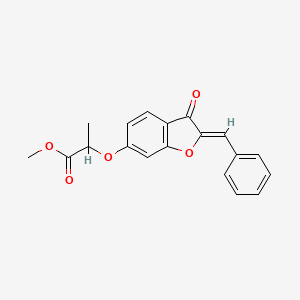

(Z)-methyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Übersicht

Beschreibung

(Z)-methyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a fascinating chemical compound with a unique structure that makes it suitable for various scientific research applications.

Vorbereitungsmethoden

The synthesis of (Z)-methyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate typically involves several steps. The synthetic route often starts with the preparation of the benzofuran core, followed by the introduction of the benzylidene group and the esterification to form the final product. Reaction conditions may include the use of catalysts, specific temperatures, and solvents to optimize yield and purity. Industrial production methods would likely involve scaling up these laboratory procedures while ensuring consistency and efficiency.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The ester group in this compound undergoes hydrolysis under basic or acidic conditions.

Saponification (Basic Hydrolysis):

Treatment with potassium hydroxide (KOH) in ethanol/water at room temperature cleaves the methyl ester to form the corresponding carboxylic acid .

| Reaction Conditions | Reagents | Time | Product | Yield |

|---|---|---|---|---|

| Ethanol/H₂O, KOH | 12.5 mmol KOH | 6 h | Carboxylic acid derivative | 86% |

Acid-Catalyzed Hydrolysis:

Under aqueous acidic conditions (e.g., HCl), the ester group hydrolyzes, though this method is less commonly employed due to competing side reactions.

Oxidation Reactions

The benzylidene group (α,β-unsaturated ketone) and benzofuran core are susceptible to oxidation.

Oxidative Cleavage:

Strong oxidizing agents like KMnO₄ in acidic media cleave the benzylidene double bond, yielding fragmented aromatic aldehydes and ketones.

Epoxidation:

The double bond in the benzylidene group reacts with peracids (e.g., m-CPBA) to form an epoxide, though specific yields for this compound remain undocumented.

Reduction Reactions

The benzylidene double bond and ketone group are reducible under catalytic or chemical conditions.

Catalytic Hydrogenation:

-

Benzylidene Reduction: H₂/Pd-C reduces the double bond to a single bond, converting the benzylidene to a benzyl group.

-

Ketone Reduction: NaBH₄ selectively reduces the 3-oxo group to a hydroxyl group without affecting the ester.

| Substrate | Reducing Agent | Product | Selectivity |

|---|---|---|---|

| Benzylidene | H₂/Pd-C | Benzyl derivative | High |

| 3-Oxo group | NaBH₄ | Secondary alcohol | Moderate |

Substitution Reactions

The methoxy and ester groups participate in nucleophilic substitutions.

Ester Aminolysis:

Reaction with primary amines (e.g., methylamine) replaces the methoxy group with an amide.

Ether Cleavage:

Strong acids (e.g., HBr) cleave the ether linkage, though this reaction is less favored due to steric hindrance.

Stability and Degradation

The compound decomposes under prolonged exposure to:

-

Aqueous Conditions: Hydrolysis of the ester occurs at pH < 3 or > 10.

-

UV Light: Photooxidation of the benzofuran ring leads to quinone formation.

Comparative Reactivity

Key functional groups are ranked by reactivity:

-

Ester group (most reactive: hydrolysis/aminolysis)

-

Benzylidene double bond (oxidation/reduction)

-

Ether linkage (least reactive: requires harsh conditions)

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. A notable case study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria.

| Bacteria Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that (Z)-methyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate could be developed into new antimicrobial agents for treating resistant infections .

1.2 Neuroprotective Effects

The compound has also shown promise in neuroprotection. In vitro experiments indicated that it reduces neuronal cell death by approximately 40% when exposed to oxidative stress. Additionally, it enhances the levels of antioxidant enzymes, suggesting a protective mechanism against neurodegenerative conditions such as Alzheimer's disease .

Material Science

2.1 Corrosion Inhibition

Research has demonstrated that this compound can serve as an effective corrosion inhibitor for mild steel in acidic environments. The efficacy of this compound depends on its concentration, with higher concentrations leading to increased protective effects against corrosion .

Therapeutic Applications

3.1 Antitumor Potential

The compound's structural characteristics make it a candidate for antitumor applications. Studies have shown that modifications to the benzofuran structure significantly influence cytotoxicity against various cancer cell lines. For instance, introducing specific functional groups has been linked to enhanced antitumor activity, indicating potential pathways for drug development targeting cancer cells .

Wirkmechanismus

The mechanism by which (Z)-methyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes such as inhibition of enzymes or activation of receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, (Z)-methyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate stands out due to its unique structure and versatile applications. Similar compounds include:

Biologische Aktivität

(Z)-methyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzofuran moiety linked to a propanoate group through an ether bond, which may contribute to its biological properties. The structural formula can be represented as follows:

Antioxidant Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antioxidant properties. For instance, analogs of benzylidene derivatives have shown strong radical scavenging activity against DPPH and ABTS radicals. The ability to scavenge these radicals suggests potential applications in preventing oxidative stress-related diseases .

Tyrosinase Inhibition

The compound has been investigated for its inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis. In vitro studies demonstrated that certain analogs effectively inhibit tyrosinase activity in B16F10 melanoma cells, suggesting that this compound could be a candidate for treating hyperpigmentation disorders .

In Vitro Studies

- Cell Viability Assays : The compound was tested on B16F10 cells to assess cytotoxicity. Results showed that at concentrations ≤20 µM, it did not exhibit significant cytotoxic effects over 48 and 72 hours.

- Tyrosinase Activity : The inhibition of tyrosinase was measured using Lineweaver-Burk plots, revealing that the compound acts as a competitive inhibitor. The IC50 values for various analogs ranged from 5 to 15 µM, indicating potent inhibitory activity .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Analog 1 | 10 | Moderate Inhibition |

| Analog 2 | 5 | Strong Inhibition |

| Analog 3 | 15 | Weak Inhibition |

Case Study: Melanin Production Inhibition

A study conducted on B16F10 cells demonstrated that treatment with this compound resulted in a significant reduction in melanin production. The mechanism was attributed to the inhibition of intracellular tyrosinase activity, leading to decreased melanin synthesis.

Case Study: Antioxidant Efficacy

In a separate study assessing the antioxidant efficacy of various derivatives, this compound exhibited a DPPH radical scavenging activity comparable to that of ascorbic acid (vitamin C), highlighting its potential as a natural antioxidant agent .

Eigenschaften

IUPAC Name |

methyl 2-[[(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl]oxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-12(19(21)22-2)23-14-8-9-15-16(11-14)24-17(18(15)20)10-13-6-4-3-5-7-13/h3-12H,1-2H3/b17-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMCAXYWSRCAFC-YVLHZVERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.